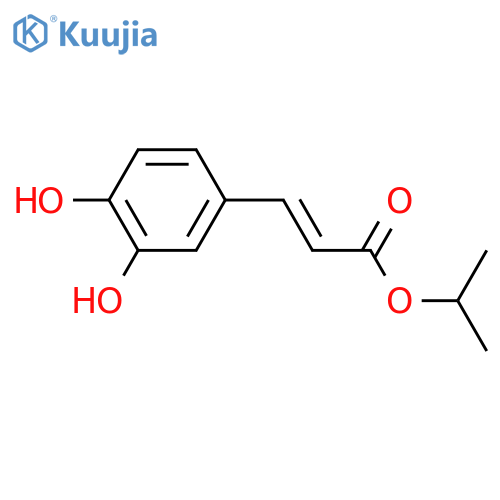

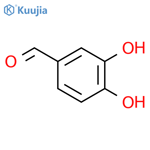

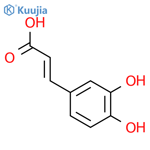

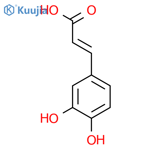

One-pot preparation of caffeic acid esters from 3,4-dihydroxybenzaldehyde

,

Journal of Chemical Research,

2006,

(9),

586-588